Technical Guide: Furaltadone-d8 (CAS 1246832-89-2)
Technical Guide: Furaltadone-d8 (CAS 1246832-89-2)
The following technical guide details the properties, mechanism, and analytical application of Furaltadone-d8 (CAS 1246832-89-2) . This document is structured for researchers and analytical chemists involved in food safety, veterinary drug monitoring, and forensic toxicology.
Properties, Metabolism, and Analytical Application in LC-MS/MS
Executive Summary
Furaltadone-d8 is the deuterium-labeled isotopologue of Furaltadone, a synthetic nitrofuran antibiotic. It serves as a critical Internal Standard (IS) in isotope dilution mass spectrometry (IDMS). While regulatory monitoring often focuses on the tissue-bound metabolite (AMOZ), Furaltadone-d8 is essential for the precise quantification of the parent drug in animal feed, eggs (early-stage exposure), and environmental matrices (e.g., macroalgae, water). Its physicochemical equivalence to the target analyte corrects for signal suppression and matrix effects inherent in complex biological samples.
Chemical Identity & Physicochemical Properties
Furaltadone-d8 is characterized by the substitution of eight hydrogen atoms with deuterium on the morpholine ring. This mass shift (+8 Da) allows for spectral resolution from the native compound while maintaining identical chromatographic retention.
Table 1: Technical Datasheet
| Property | Specification |
| Chemical Name | 5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone |
| CAS Number | 1246832-89-2 |
| Molecular Formula | C₁₃H₈D₈N₄O₆ |
| Molecular Weight | 332.34 g/mol (Native: 324.29 g/mol ) |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, Acetonitrile, DMF; Sparingly soluble in Water |
| pKa | ~5.8 (Basic morpholine nitrogen) |
| Storage | -20°C, hygroscopic, protect from light (Nitrofuran photosensitivity) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
Metabolic Pathway & Analytical Context
Understanding the metabolic fate of Furaltadone is crucial for selecting the correct analytical target. Furaltadone is rapidly metabolized in vivo (half-life < 4 hours), making the parent drug undetectable in tissue shortly after administration.
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Parent Analysis (Furaltadone-d8 used here): Used for feed quality control, illegal formulation testing, and acute exposure analysis in eggs/milk.
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Metabolite Analysis (AMOZ-d5 used here): Used for tissue residue monitoring. The parent degrades to AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), which binds covalently to proteins.
Figure 1: Furaltadone Metabolism and Analytical Targets
Caption: Pathway distinguishing the analysis of Parent Furaltadone (using d8 IS) vs. the Metabolite AMOZ.
Analytical Protocol: Determination of Parent Furaltadone
This protocol focuses on the quantification of the parent drug in animal feed or eggs, where Furaltadone-d8 is the mandatory internal standard.
4.1. Sample Preparation Workflow
Principle: Liquid-liquid extraction followed by defatting to remove lipids that cause ion suppression.
Figure 2: LC-MS/MS Extraction Workflow
Caption: Step-by-step extraction protocol for Furaltadone parent analysis in complex matrices.
4.2. LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP). Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
Chromatography:
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 8 minutes.
MRM Transitions (Multiple Reaction Monitoring): The deuterium label is located on the morpholine ring. Transitions must be optimized per instrument, but typical transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Furaltadone (Native) | 325.1 [M+H]⁺ | 281.1 | 252.1 | 15 - 25 |
| Furaltadone-d8 (IS) | 333.1 [M+H]⁺ | 289.1* | 252.1** | 15 - 25 |
**Note: The 281 fragment (Native) typically corresponds to loss of C₂H₄O (44 Da). For d8, if the loss involves the deuterated fragment, the mass shift will vary. The 289 ion assumes the d8 label is retained in the primary fragment. *The 252 ion (loss of morpholine) may be identical for both native and d8, so chromatographic co-elution and precursor selection (325 vs 333) are critical for selectivity.
Handling, Stability & Safety
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Photosensitivity: Nitrofurans degrade rapidly under UV/visible light. All extraction steps must be performed under yellow light or in amber glassware.
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Stability: Stock solutions (1 mg/mL in DMSO) are stable for 6 months at -20°C. Working standards in water/acetonitrile should be prepared fresh weekly.
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Toxicity: Furaltadone is a suspected carcinogen (Group 3 IARC, but banned due to genotoxicity concerns). Handle with full PPE (gloves, fume hood) in a designated hazardous drug area.
References
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European Commission. (2002).[3][4] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
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Barbosa, J., et al. (2011). A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca.[3][5][6] Journal of Chromatography B. Link
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Vass, M., et al. (2008). Determination of Nitrofuran Metabolites in Shrimp by LC-MS/MS. Agilent Technologies Application Note. Link
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McCracken, R. J., & Kennedy, D. G. (2007). Determination of the furaltadone metabolite AMOZ in poultry tissues.[4][7][8][9] Food Additives & Contaminants.[1][2][5][7][10][11][12][13] Link
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PubChem. (2025). Furaltadone Compound Summary.[10][14] National Library of Medicine. Link
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